2-(3-Chlorophenyl)-7-(2,3-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
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Properties
IUPAC Name |
2-(3-chlorophenyl)-7-(2,3-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O3/c1-11-16(19(23)28)17(14-8-5-9-15(29-2)18(14)30-3)27-21(24-11)25-20(26-27)12-6-4-7-13(22)10-12/h4-10,17H,1-3H3,(H2,23,28)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCDQYKSMPACOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)Cl)N1)C4=C(C(=CC=C4)OC)OC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Structural Representation
The compound features a triazole ring fused with a pyrimidine structure and is substituted with chlorophenyl and dimethoxyphenyl groups. This unique structure contributes to its biological activity.
Antitumor Activity
Recent studies have demonstrated that compounds within the triazolo[1,5-a]pyrimidine class exhibit significant antitumor properties. For example:
- Mechanism of Action: The antitumor activity is often attributed to the inhibition of tubulin polymerization, which is crucial for cancer cell division. Studies have shown that structural variations can enhance this activity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .
- Case Studies:
Antiviral Properties
The compound also shows promise as an antiviral agent:
- Activity Against Viral Infections: Research indicates that modifications in the phenyl moiety can tune biological properties towards antiviral activity. The synthesis of related compounds has revealed effective inhibition of viral replication in vitro .
- Mechanism Insights: The antiviral mechanisms often involve interference with viral entry or replication processes, making these compounds valuable candidates for further development against viral pathogens.
Anticonvulsant Activity
Some studies have explored the anticonvulsant potential of triazole derivatives:
- Evaluation Methods: Compounds were screened using models like the maximal electroshock (MES) test. Results indicated that certain derivatives exhibited significant anticonvulsant activity compared to standard treatments like carbamazepine .
Summary of Biological Activities
Structure-Activity Relationship (SAR)
| Modification | Effect on Activity |
|---|---|
| Chlorophenyl Group | Enhances binding affinity |
| Dimethoxyphenyl Group | Increases solubility and potency |
| Triazole Ring | Essential for biological activity |
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety (-CONH₂) undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt. This reaction is critical for modifying the compound’s polarity and bioavailability.
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Acidic conditions : Hydrolysis produces 2-(3-chlorophenyl)-7-(2,3-dimethoxyphenyl)-5-methyl-4,7-dihydro- triazolo[1,5-a]pyrimidine-6-carboxylic acid via protonation of the amide nitrogen, followed by nucleophilic attack by water.
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Basic conditions : Forms the carboxylate salt, which can be further functionalized .
Nucleophilic Substitution at the Triazole Ring
The electron-deficient triazole ring facilitates nucleophilic substitution, particularly at the C-3 position. Common reagents include amines, thiols, and alkoxides:
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Reaction with ethylenediamine replaces the hydrogen at C-3, forming a secondary amine derivative .
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Thiophenol introduces a phenylthio group, enhancing lipophilicity .
Functionalization of the Chlorophenyl Group
The 3-chlorophenyl substituent participates in cross-coupling reactions:
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Suzuki-Miyaura coupling with arylboronic acids replaces the chloride with aryl groups under palladium catalysis .
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Buchwald-Hartwig amination introduces amino groups, enabling further derivatization .
Oxidation and Reduction Reactions
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Oxidation : The pyrimidine ring’s dihydro structure is susceptible to oxidation, forming a fully aromatic pyrimidine system under mild oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring’s double bonds, altering its electronic properties .
Cyclization and Ring-Opening Reactions
The triazolo-pyrimidine core undergoes cyclization with electrophiles or ring-opening under strong nucleophiles:
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Reaction with acetic anhydride forms fused pyrimidine-acetylated derivatives.
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Treatment with hydroxylamine opens the pyrimidine ring, yielding linear hydrazine intermediates .
Synthetic Methodologies
The compound is synthesized via multi-step routes:
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Condensation : 5-Amino-1,2,4-triazole reacts with β-ketoesters to form the pyrimidine core .
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Cyclization : Intramolecular cyclization under acidic conditions (e.g., HCl/EtOH) yields the triazolo-pyrimidine framework.
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Functionalization : Introducing substituents via nucleophilic aromatic substitution or coupling reactions .
Q & A
Q. What are the established synthetic protocols for triazolo[1,5-a]pyrimidine derivatives, and how can they be adapted for synthesizing the target compound?
Methodological Answer: A common approach involves multicomponent reactions using aldehydes, β-keto esters, and 1H-1,2,4-triazol-5-amine under acidic conditions. For example, refluxing in ethanol with HCl as a catalyst facilitates cyclocondensation . To adapt this for the target compound, substitute 2-chlorobenzaldehyde with 2,3-dimethoxybenzaldehyde and optimize stoichiometry. Post-synthetic modifications, such as introducing the 3-chlorophenyl group via Suzuki coupling, may require palladium catalysts and inert conditions. Monitor purity via TLC and confirm structures using / NMR (400 MHz, DMSO-d6) .
Q. How is the molecular structure of triazolo[1,5-a]pyrimidine derivatives confirmed experimentally?
Methodological Answer: X-ray crystallography is the gold standard. For instance, single crystals grown via slow ethanol evaporation can be analyzed using a Bruker SMART diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refinement with SHELXTL software provides bond lengths, angles, and ring conformations (e.g., envelope or planar). Cremer & Pople puckering parameters (Q, θ, φ) quantify dihydropyrimidine ring distortions . For non-crystalline samples, - HMBC NMR helps resolve tautomeric equilibria.
Advanced Research Questions
Q. How do substituents (e.g., chlorophenyl, dimethoxyphenyl) influence conformational dynamics and bioactivity?
Methodological Answer: Substituent effects are probed via comparative crystallography and SAR studies. The dihedral angle between the chlorophenyl and triazole rings (~83.94° in related compounds) suggests steric hindrance modulates receptor binding . Dimethoxyphenyl groups enhance lipophilicity (logP ~2.8), as calculated via SwissADME, improving membrane permeability . To validate, synthesize analogs with substituent variations and assess bioactivity (e.g., enzyme inhibition assays). Molecular docking (AutoDock Vina) can predict binding affinities to targets like MDM2-p53 .
Q. What computational strategies are effective in predicting pharmacokinetics and toxicity?
Methodological Answer: Use in silico tools like SwissADME for Lipinski’s Rule of Five compliance and BOILED-Egg models for BBB/gastrointestinal absorption. For toxicity, employ ProTox-II to predict hepatotoxicity and carcinogenicity. COMSOL Multiphysics integrated with AI algorithms (e.g., neural networks) optimizes reaction conditions by simulating temperature/pH effects on yield . Quantum mechanical calculations (DFT, B3LYP/6-31G*) elucidate electronic properties (HOMO-LUMO gaps) linked to redox stability .
Q. How can contradictions in biological activity data across studies be resolved?
Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols using guidelines like OECD 423 for acute toxicity. Cross-validate via orthogonal methods:
- Compare IC50 values from fluorometric vs. colorimetric assays.
- Replicate in multiple cell lines (e.g., HeLa, MCF-7) to rule out cell-specific effects.
- Perform meta-analyses of published data, adjusting for covariates (e.g., solvent DMSO% ).
Data-Driven Experimental Design
Q. What strategies optimize reaction yields for complex triazolo-pyrimidine syntheses?
Methodological Answer: Apply Design of Experiments (DoE) with response surface methodology. Vary parameters (temperature: 60–100°C; catalyst loading: 0.5–5 mol%) and analyze via ANOVA. For example, TMDP catalyst in H2O/EtOH (1:1 v/v) increases yields from 65% to 89% by reducing side reactions . High-throughput screening (HTS) with automated liquid handlers accelerates condition optimization.
Structural and Mechanistic Analysis
Q. How do solvent polarity and pH affect the tautomeric equilibrium of triazolo-pyrimidines?
Methodological Answer: Use NMR in DMSO-d6 vs. CDCl3 to detect tautomeric shifts. At pH 7.4 (phosphate buffer), the 1,2,4-triazole ring favors the 1H-tautomer, while acidic conditions (pH <3) stabilize the 3H-form. UV-Vis spectroscopy (200–400 nm) monitors protonation states via λmax shifts. DFT calculations (Gaussian 09) predict tautomer stability using Gibbs free energy differences .
Advanced Characterization Techniques
Q. What advanced spectroscopic methods resolve crystallographic disorder in triazolo-pyrimidine derivatives?
Methodological Answer: For disordered structures, employ SHELXL refinement with PART instructions. Dynamic NMR (VT-NMR) at 233–313 K detects conformational flexibility. Synchrotron radiation (λ = 0.4133 Å) improves resolution for low-quality crystals. Pair distribution function (PDF) analysis complements X-ray data for amorphous samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
